molecular formula C12H12N4O2S B1372764 N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 1152600-26-4

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B1372764
CAS No.: 1152600-26-4
M. Wt: 276.32 g/mol
InChI Key: NSEZTDTZEDPXFP-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with the molecular formula C12H12N4O2S and a molecular weight of 276.31 g/mol . It is part of a class of pyrimidin-2-yl sulfonamide derivatives that are subjects of ongoing research, particularly in the field of central nervous system (CNS) diseases . These compounds are investigated for their potential role in the treatment of demyelinating diseases, such as multiple sclerosis, and other neurological conditions including Alzheimer's disease and Parkinson's disease . The structural motif of combining a sulfonamide group with a pyrimidine ring is also found in other research areas. For instance, related imidazolone-sulphonamide-pyrimidine hybrids have been designed and synthesized as epidermal growth factor receptor (EGFR) kinase inhibitors, showing promising in vitro cytotoxic activity against cancer cell lines . Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and presence in many biologically active compounds . Sulfonamides, as a class, are known to function as inhibitors of enzymes like carbonic anhydrase . Researchers value this compound for its potential to interact with key biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-pyrimidin-2-yl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-19(18,16-12-14-5-1-6-15-12)10-2-3-11-9(8-10)4-7-13-11/h1-3,5-6,8,13H,4,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEZTDTZEDPXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, or activation, where it induces a conformational change that enhances enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Biological Activity

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 1152600-26-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on carbonic anhydrases (CAs) and its potential as an anticancer agent.

1. Inhibition of Carbonic Anhydrases

Carbonic anhydrases are important enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes such as respiration and acid-base balance.

Recent studies have shown that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrases:

Isoform Inhibition Constant (K_i) Source
CA II132.8 nMHuman
CA IX41.3 nMTumor-related
CA XII100 nMCancer-associated

These findings indicate that the compound may be useful in developing treatments for conditions where carbonic anhydrase activity is dysregulated, such as cancer and glaucoma .

2. Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound demonstrates moderate activity against breast cancer cell lines under both normoxic and hypoxic conditions:

Cell Line IC_50 (µM) Condition
MCF712.9Hypoxia
MCF725.0Normoxia

This dual activity suggests that the compound may help overcome hypoxia-induced resistance commonly observed in cancer therapies .

The mechanism by which this compound exerts its biological effects involves binding to the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity. The structural modification of the indole core appears to enhance binding affinity, which is crucial for its effectiveness as an inhibitor .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on CA IX Inhibition : A study demonstrated that this compound effectively inhibited CA IX, which is overexpressed in many tumors. This inhibition was correlated with reduced tumor cell proliferation and migration .
  • Combination Therapy Research : Another investigation explored its use in combination with traditional chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines when used alongside doxorubicin .

Scientific Research Applications

Synthesis Pathways

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide serves as a key building block in the synthesis of various biologically active compounds. Its ability to participate in diverse chemical reactions allows for the construction of novel heterocyclic structures.

Key Synthesis Methods

  • Sulfonation Reactions : The introduction of the sulfonamide group can be achieved through sulfonation of suitable indole derivatives.
  • Pyrimidine Coupling : The pyrimidine moiety can be introduced via coupling reactions with pyrimidine derivatives, enhancing the compound's biological activity.

Pharmaceutical Applications

The primary application of this compound is in drug development, particularly as a precursor for synthesizing new therapeutic agents.

Notable Case Studies

  • MGAT2 Inhibitors : Research has identified this compound as a precursor for developing inhibitors targeting acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), which is involved in metabolic disorders such as obesity. Modifications to the compound have led to derivatives with improved pharmacological properties and reduced side effects related to cytochrome P450 3A4 inhibition .
    CompoundIC50 (nM)Description
    27c7.8Potent MGAT2 inhibitor with favorable ADME-Tox profiles
  • Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its utility in agrochemicals. Its structural features allow it to act as a scaffold for developing new pesticides and herbicides.

Example Applications

  • Pesticide Development : Modifications of the sulfonamide group can enhance the efficacy and selectivity of pesticides against specific pests while minimizing environmental impact.
    ApplicationTargetBenefits
    HerbicidesWeedsSelective action with reduced toxicity to crops
    InsecticidesInsectsEnhanced potency with lower application rates

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and coupling reactions due to its electron-withdrawing nature and labile N–H bond.

Key reactions:

  • Nucleophilic Substitution: Reacts with alkyl/aryl halides under basic conditions to form N-alkylated derivatives .

  • Acylation: Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) .

  • Cross-Coupling: Participates in Suzuki-Miyaura couplings with arylboronic acids using palladium catalysts .

Example reaction conditions:

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationK₂CO₃, DMF, R-X (alkyl/aryl halide)N-substituted sulfonamide65–85%
AcylationAcCl, pyridine, 0°C → RTSulfonamide ester70–90%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl sulfonamide derivatives55–75%

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution and coordination reactions.

Key reactions:

  • Electrophilic Aromatic Substitution (EAS): Nitration at the 5-position using HNO₃/H₂SO₄ .

  • Metal Coordination: Binds to transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes .

  • Ring Expansion: Reacts with diazomethane to form triazine derivatives under acidic conditions .

Experimental data:

ReactionConditionsMajor ProductNotesSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 h5-Nitro-pyrimidinyl adductRegioselectivity >90%
Zn²⁺ CoordinationZnCl₂, MeOH, reflux, 4 hZn-pyrimidine complexConfirmed by XRD

Indoline Scaffold Modifications

The 2,3-dihydro-1H-indole moiety undergoes oxidation, reduction, and cycloaddition.

Key reactions:

  • Oxidation: Treating with KMnO₄ in acidic media converts the indoline to indole-5-sulfonamide .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form tetrahydroindoline derivatives .

  • Knoevenagel Condensation: Reacts with aldehydes (e.g., pyrazole-4-carboxaldehyde) to form α,β-unsaturated ketones .

Representative transformations:

Starting MaterialReagents/ConditionsProductYieldSource
N-(Pyrimidin-2-yl)-...KMnO₄, H₂SO₄, 50°C, 3 hIndole-5-sulfonamide78%
N-(Pyrimidin-2-yl)-...H₂ (1 atm), 10% Pd/C, EtOH, 24 hTetrahydroindoline derivative82%

Multi-Component Reactions

The compound serves as a building block in one-pot syntheses for complex heterocycles:

  • Example: Reacts with 1-phenyl-3-arylpyrazole aldehydes and malononitrile to yield α-cyano chalcones .
    Conditions: Piperidine (cat.), EtOH, reflux, 6 h.
    Yield: 70–88% .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising bioactivity:

  • Anticancer: α-Cyano chalcone derivatives inhibit collagen expression (IC₅₀ = 45–50 μM) .

  • Antioxidant: Thiouracil-sulfonamide hybrids exhibit radical scavenging (EC₅₀ = 12–18 μM) .

Comparison with Similar Compounds

Key Research Findings and Trends

  • Selectivity Optimization : Substituents like trifluoromethyl groups (e.g., in 27c) are critical for enhancing target specificity and reducing off-target toxicity .
  • Therapeutic Potential: While this compound derivatives show promise in metabolic disorders, oncology-focused analogues require further optimization to balance potency and safety .
  • Synthetic Challenges : Complex modifications (e.g., cyclopenta[b]thiophene in 24) improve efficacy but complicate large-scale synthesis .

Preparation Methods

Preparation of Indole-5-sulfonamide Intermediate

  • The starting material is typically a 2,3-dihydro-1H-indole derivative bearing a sulfonyl chloride or sulfonamide precursor at the 5-position.
  • Sulfonamide formation is achieved by reaction of the 5-sulfonyl chloride intermediate with ammonia or an amine source under controlled conditions.
  • Typical conditions involve stirring in aqueous or organic solvents with a base such as sodium hydroxide or triethylamine to neutralize released HCl.

Coupling with Pyrimidin-2-yl Moiety

  • The pyrimidine ring is introduced by nucleophilic substitution or amide coupling reactions between the sulfonamide nitrogen and a suitably activated pyrimidin-2-yl derivative.
  • Commonly, pyrimidin-2-yl amines or halides are reacted with the indole-5-sulfonamide under reflux in solvents like glacial acetic acid or acetonitrile, often in the presence of sodium acetate or other mild bases to facilitate coupling.
  • Reaction times vary from several hours to overnight reflux to ensure complete conversion.

Purification and Characterization

  • The crude product is typically purified by crystallization from ethanol, ethanol/water mixtures, or DMF/water systems.
  • Characterization is performed by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity.
  • Key spectral features include:
    • Sulfamoyl –SO2NH proton singlet at δ 11.20–12.07 ppm (1H-NMR)
    • Signals corresponding to pyrimidine protons at δ 8.4–8.5 ppm (doublet) and δ 6.9–7.1 ppm (triplet)
    • Olefinic and aromatic carbons in the range δ 109–162 ppm (13C-NMR)
    • Characteristic sulfonamide S=O stretches in IR spectra.

Representative Synthetic Scheme (Adapted)

Step Reagents & Conditions Product Notes
1 Indole derivative + Sulfonyl chloride + Base Indole-5-sulfonyl chloride intermediate Typically in aqueous or organic solvent
2 Intermediate + Pyrimidin-2-yl amine + NaOAc, reflux This compound Reflux in glacial acetic acid or acetonitrile
3 Purification by crystallization Pure final compound Crystallization from EtOH or DMF/H2O

Research Findings and Analysis

  • The sulfonamide linkage is critical for biological activity and is stable under the described synthetic conditions.
  • The incorporation of the pyrimidine ring enhances molecular complexity and potential biological interactions, as evidenced by related imidazolone-sulfonamide-pyrimidine hybrids showing significant cytotoxic and enzyme inhibition activities.
  • NMR and IR spectroscopy provide reliable confirmation of the successful synthesis and purity of the compound, with characteristic chemical shifts and absorption bands consistent across related compounds.
  • The yields for similar compounds typically range from moderate to good (40–70%), depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2,3-dihydro-1H-indole derivative, pyrimidin-2-yl amine or halide, sulfonyl chloride intermediate
Reaction Solvents Glacial acetic acid, acetonitrile, ethanol, DMF
Reaction Conditions Reflux (12–18 h), room temperature for some steps
Bases Used Sodium acetate, triethylamine, sodium hydroxide
Purification Methods Crystallization (ethanol, ethanol/water, DMF/water)
Characterization Techniques 1H-NMR, 13C-NMR, IR, elemental analysis
Typical Yields 40–70%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between sulfonamide derivatives and halogenated pyrimidines. For example, sulfonyl chlorides react with amines under basic conditions (e.g., 3-picoline or 3,5-lutidine) to form sulfonamides . Optimization involves:

  • Catalyst selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic protons (6.5–8.5 ppm for pyrimidine and indole rings) and sulfonamide linkages (δ 3.0–3.5 ppm for NH groups).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ for C14_{14}H13_{13}N4_4O2_2S: 307.076).
  • X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with similar sulfonamide structures .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) to assess compatibility with biological assays.
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify decomposition pathways (HPLC monitoring recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this sulfonamide derivative?

  • Methodological Answer :

  • Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., desulfonated intermediates) that may interfere with assays .
  • Dose-response validation : Replicate studies across multiple cell lines or enzymatic systems to rule out off-target effects.
  • Structural analogs : Compare activity with derivatives (e.g., halogenated or methylated variants) to identify pharmacophore requirements .

Q. What computational strategies are effective for predicting the binding modes of this compound to target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or tyrosine kinases.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue contributions.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental IC50_{50} values .

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalytic systems : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
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N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

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